2-[(E)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodine atom: This step often involves iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the ethoxy and methoxy groups: These groups can be introduced through etherification reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Scientific Research Applications
2-[(E)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- (3-Chloropropyl)trimethoxysilane
Uniqueness
2-[(E)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is unique due to its combination of functional groups and its specific structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
(2E)-2-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3S/c1-5-27-17-9-13(8-14(22)19(17)26-4)10-18-20(25)24-16-7-12(3)11(2)6-15(16)23-21(24)28-18/h6-10H,5H2,1-4H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBDXNNMCPXHZ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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